N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide
Overview
Description
N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with a chloro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-chloro-4-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)acetamide
- N-(3-chloro-4-methylphenyl)-2-methylpentanamide
- N-(3-chloro-4-methylphenyl)-3-fluorobenzamide
Uniqueness
N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
N-[3-[(3-chloro-4-methylphenyl)carbamoylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-10-6-7-14(9-15(10)17)20-16(22)19-13-5-3-4-12(8-13)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOPIWANHQRYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)NC(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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